molecular formula C8H14O B1295220 2,2,4-Trimethylcyclopentanone CAS No. 28056-54-4

2,2,4-Trimethylcyclopentanone

Cat. No.: B1295220
CAS No.: 28056-54-4
M. Wt: 126.2 g/mol
InChI Key: PJXIBUIXCXSNCM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylcyclopentanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclopentanone, characterized by the presence of three methyl groups at the 2 and 4 positions of the cyclopentane ring. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylcyclopentanone can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of 2,4,4-trimethyl-2-cyclopentenone under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,4-Trimethylcyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylcyclopentanone involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic cycles and metabolic processes. The presence of the methyl groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylcyclopentanone is unique due to the specific positioning of its methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2,2,4-trimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXIBUIXCXSNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871359
Record name 2,2,4-Trimethylcyclopentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28056-54-4
Record name 2,2,4-Trimethylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28056-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2,2,4-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4-Trimethylcyclopentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylcyclopentan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2,4-trimethylcyclopentanone in organic synthesis?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione. [] This synthesis pathway highlights the versatility of this compound as a building block for more complex cyclic molecules. The process involves polychlorination and dehydrochlorination reactions in dimethylformamide, ultimately leading to the target trione compound. []

Q2: Why is the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione important?

A2: While the provided research [] focuses on the synthesis methodology rather than specific applications, the presence of three ketone groups within the cyclopentane ring suggests potential for 3,3,5-trimethyl-1,2,4-cyclopentanetrione to be a valuable intermediate in the synthesis of various organic compounds. Further research might explore its reactivity and potential applications in areas like pharmaceuticals or materials science.

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